2-benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Overview
Description
2-benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
The primary targets of this compound are the Casein Kinase 1 (CK1) family . The CK1 family is a highly conserved ubiquitously expressed serine/threonine protein kinase family . The seven mammalian isoforms CK1α, β, γ1, γ2, γ3, δ, and ε and their various splice variants are all highly conserved within their kinase domains .
Mode of Action
The compound acts as a potent and specific inhibitor of CK1δ . It exhibits a higher affinity towards CK1δ than to CK1ε . The compound binds to CK1δ, as demonstrated by X-ray analysis . This binding inhibits the kinase activity of CK1δ, leading to changes in the phosphorylation status of its substrates .
Biochemical Pathways
CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . They are involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation . Therefore, the inhibition of CK1δ by the compound can affect these pathways and their downstream effects.
Pharmacokinetics
The compound was designed using in silico admet prediction , which suggests that its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were considered during its design process.
Result of Action
The compound’s action results in the inhibition of proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that the compound could have potential applications in cancer therapy.
Biochemical Analysis
Biochemical Properties
This compound has been identified as a potent and specific inhibitor of CK1δ . It interacts with CK1δ, a highly conserved ubiquitously expressed serine/threonine protein kinase . The nature of these interactions involves the compound binding to CK1δ, demonstrating a high affinity towards this enzyme .
Cellular Effects
The compound has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner . This suggests that 2-benzamido-N-(4-carbamoylphenyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with CK1δ . It exerts its effects at the molecular level, potentially through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Metabolic Pathways
The metabolic pathways that this compound is involved in are not clearly defined. Given its interaction with CK1δ, it may be involved in pathways regulated by this enzyme .
Subcellular Localization
The subcellular localization of this compound is not clearly defined. Given its interaction with CK1δ, it may be localized to areas where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor with a thiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its inhibitory activity against certain kinases.
Benzo[d]thiazole-2-carboxamide derivatives: Evaluated for their cytotoxic activities against cancer cell lines.
Uniqueness
2-benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c22-18(26)12-6-8-14(9-7-12)23-20(28)15-10-11-16-17(15)24-21(29-16)25-19(27)13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H2,22,26)(H,23,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVKHGMAVLWTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NC3=CC=C(C=C3)C(=O)N)N=C(S2)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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